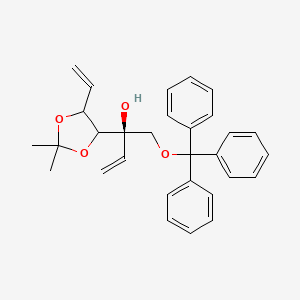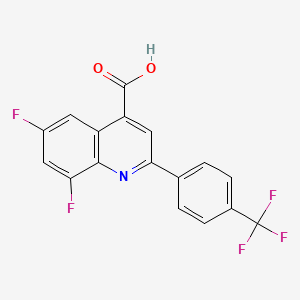
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
The synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts .
Chemical Reactions Analysis
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and oxidation . Common reagents used in these reactions include organoboron compounds, palladium catalysts, and fluorinating agents . Major products formed from these reactions often retain the quinoline core structure with modifications at specific positions .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It is used as a building block for synthesizing new antibacterial and antineoplastic agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, it has applications in the development of liquid crystals and cyanine dyes .
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased biological activity . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of enzymes .
Comparison with Similar Compounds
Similar compounds to 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid include other fluorinated quinolines, such as 5,6,8-trifluoroquinolines and 6-trifluoromethyl-5,7,8-trifluoroquinoline . These compounds share similar chemical properties and biological activities due to the presence of fluorine atoms in their structures . this compound is unique in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H8F5NO2 |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
6,8-difluoro-2-[4-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H8F5NO2/c18-10-5-11-12(16(24)25)7-14(23-15(11)13(19)6-10)8-1-3-9(4-2-8)17(20,21)22/h1-7H,(H,24,25) |
InChI Key |
PQXYUJVSAQUYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


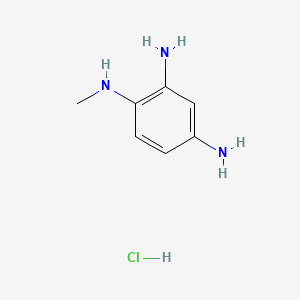
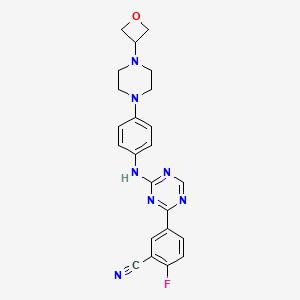
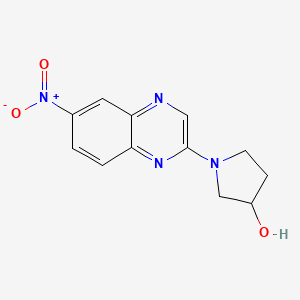
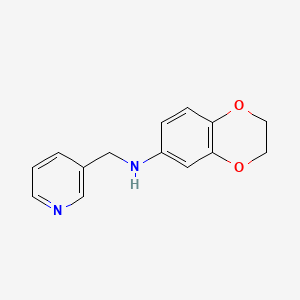

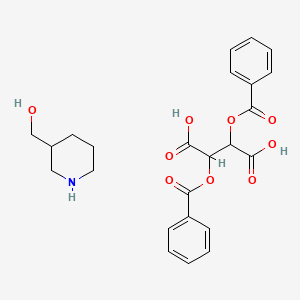
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
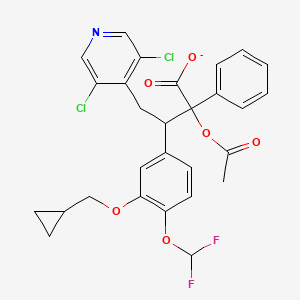
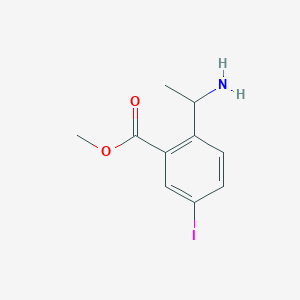

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
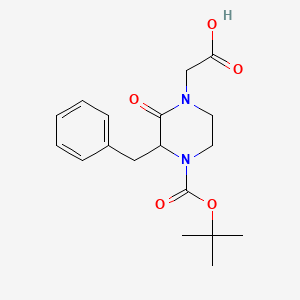
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
